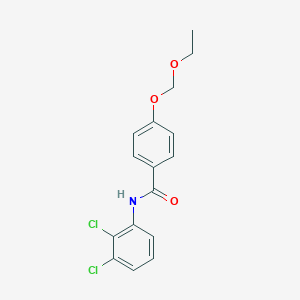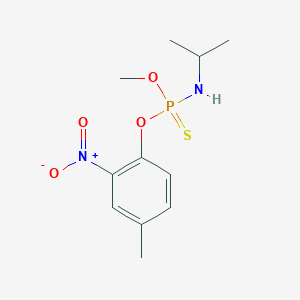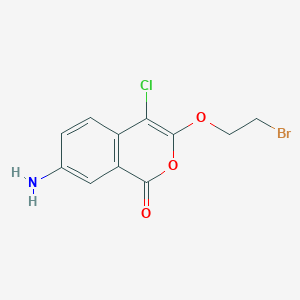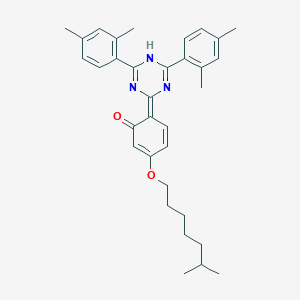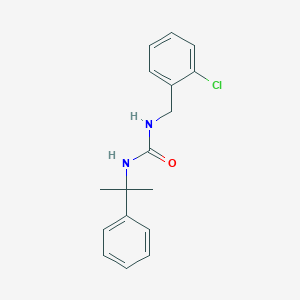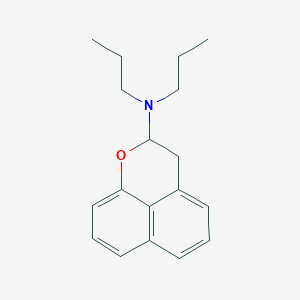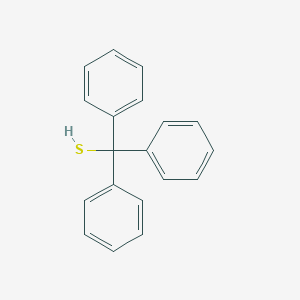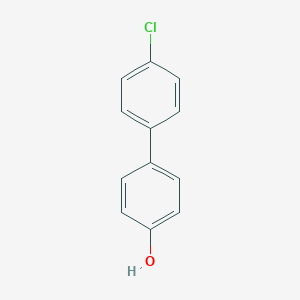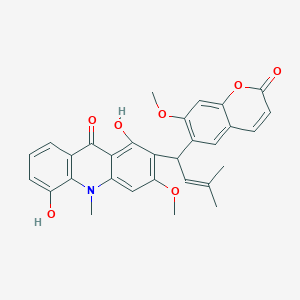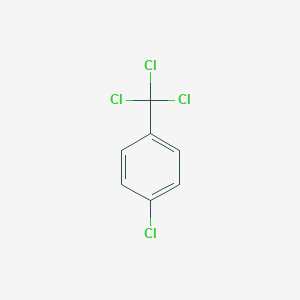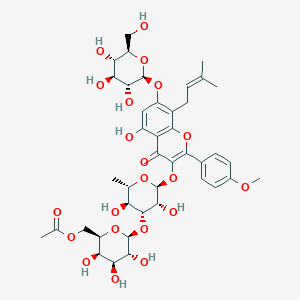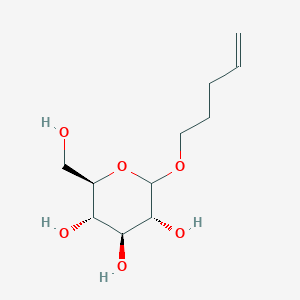
Pent-4-enyl-D-glucopyranoside
Vue d'ensemble
Description
Pent-4-enyl-D-glucopyranoside is a glycoside compound derived from D-glucose It features a pent-4-enyl group attached to the anomeric carbon of the glucopyranoside ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-4-enyl-D-glucopyranoside can be synthesized through the glycosylation of D-glucose derivatives with pent-4-enyl alcohol. One common method involves the use of glycosyl donors such as pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside and glycosyl acceptors like pent-4-enyl-2,3,4-tri-O-acetyl-D-glucopyranoside. The reaction is typically carried out in the presence of a promoter such as IDCP (iodine dichloride) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding glycosylamines.
Substitution: The pent-4-enyl group can participate in substitution reactions, where the double bond may react with electrophiles to form new products.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in 1% aqueous acetonitrile is commonly used for oxidative transformations.
Substitution: Electrophilic reagents such as halogens can be used to react with the double bond in the pent-4-enyl group.
Major Products
Oxidation: The major products of oxidation reactions are N-acetyl-α-D-glucopyranosylamines.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
Pent-4-enyl-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and oligosaccharides.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to undergo glycosylation reactions. The pent-4-enyl group can participate in electrophilic addition reactions, leading to the formation of glycosidic bonds. This property makes it a valuable glycosyl donor in synthetic chemistry . Additionally, the compound’s interactions with various enzymes and biomolecules are of interest in biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-enyl glycosides: These compounds share the pent-4-enyl group but differ in the sugar moiety attached.
Allyl glycosides: Similar to pent-4-enyl glycosides but with an allyl group instead of a pent-4-enyl group.
Uniqueness
Pent-4-enyl-D-glucopyranoside is unique due to its specific structural features, which allow for selective glycosylation reactions. The presence of the pent-4-enyl group provides distinct reactivity compared to other glycosides, making it a valuable tool in synthetic and biological research .
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLCEUASFWSRL-YBTJCZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


